molecular formula C13H13F2N5O2S B11081449 2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone

2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone

Cat. No.: B11081449
M. Wt: 341.34 g/mol
InChI Key: AMJUAXJMLNGJEZ-UHFFFAOYSA-N
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Description

2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone is a complex organic compound characterized by the presence of a tetrazole ring, a morpholine ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,4-difluoroaniline with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Morpholine Ring Introduction: The final step involves the reaction of the intermediate with morpholine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially yielding amines or alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s tetrazole ring is of particular interest due to its bioisosteric properties, which can mimic the carboxylate group in biological systems. This makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

Medicine

In medicinal chemistry, 2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone may be explored for its pharmacological properties

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. The morpholine ring may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-yl]-1-ethanone: Lacks the morpholine ring, potentially altering its solubility and reactivity.

    2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-ethanol: Contains a hydroxyl group instead of the morpholine ring, which may affect its biological activity.

    2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-piperidin-4-yl-ethanone: Similar structure but with a piperidine ring, which could influence its pharmacokinetic properties.

Uniqueness

The presence of both the morpholine ring and the tetrazole ring in 2-[1-(2,4-Difluoro-phenyl)-1H-tetrazol-5-ylsulfanyl]-1-morpholin-4-yl-ethanone makes it unique. This combination can enhance its solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H13F2N5O2S

Molecular Weight

341.34 g/mol

IUPAC Name

2-[1-(2,4-difluorophenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H13F2N5O2S/c14-9-1-2-11(10(15)7-9)20-13(16-17-18-20)23-8-12(21)19-3-5-22-6-4-19/h1-2,7H,3-6,8H2

InChI Key

AMJUAXJMLNGJEZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=NN2C3=C(C=C(C=C3)F)F

Origin of Product

United States

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